Comparative Reactivity of 6-Chloro-9-methylpurine with Nucleophiles Against 2- and 8-Chloro Isomers
6-Chloro-9-methylpurine exhibits intermediate reactivity with nucleophiles such as sodium ethoxide, a key consideration for chemoselective transformations. At 20°C in ethanol, the rate of reaction for the 6-chloro isomer is significantly slower than the highly reactive 8-chloro-9-methylpurine but faster than the 2-chloro-9-methylpurine isomer [1]. This defined reactivity profile is essential for synthetic planning, particularly in sequential derivatizations where selective activation is required.
| Evidence Dimension | Reaction rate with sodium ethoxide |
|---|---|
| Target Compound Data | Reactivity order: 2-Chloro < 6-Chloro << 8-Chloro (20°C, ethanol) |
| Comparator Or Baseline | 2-chloro-9-methylpurine and 8-chloro-9-methylpurine |
| Quantified Difference | 6-Chloro-9-methylpurine is much less reactive than the 8-isomer and more reactive than the 2-isomer. |
| Conditions | Kinetics of reaction with sodium ethoxide in ethanol at 20°C |
Why This Matters
This quantifiable difference in reactivity allows chemists to select the appropriate isomer for stepwise, chemoselective synthetic sequences, preventing unwanted side reactions and improving overall yield.
- [1] Barlin, G. B. (1967). Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine. Journal of the Chemical Society B, 954-958. View Source
